N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-11-12-18(28-2)20-21(15)30-23(25-20)26(14-16-8-6-7-13-24-16)22(27)17-9-4-5-10-19(17)29-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSFDGZBERYKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base.
Attachment of the Pyridine Ring: The pyridine ring is typically introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the benzo[d]thiazole core.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent recycling and waste minimization are also critical considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the benzamide group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer, due to its ability to interact with specific molecular targets.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogous derivatives are critical to its physicochemical and biological behavior. Key comparisons include:
Substituent Effects on Benzothiazole Core
- ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide): Shares the 4-methoxy-7-methylbenzothiazole core but replaces the 2-(methylthio)benzamide group with an isonicotinamide moiety.
- TOZ Series (): Compounds like TOZ2–TOZ7 feature a 4-methoxy-7-morpholinobenzothiazole core with fluorinated benzamide/pyridinecarboxamide groups. The morpholino substitution enhances solubility compared to the methyl group in the target compound, while fluorine atoms improve metabolic stability .
Amide and Side-Chain Modifications
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (): The 6-amino substitution on benzothiazole increases electron density, enhancing corrosion inhibition properties. In contrast, the target compound’s 4-methoxy-7-methyl substitution favors lipophilicity and CNS penetration .
- Multitarget Ligands (): Derivatives like N-(benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)phenethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide incorporate triazole linkers for multitarget engagement in Alzheimer’s disease.
Pharmacokinetic and Physicochemical Profiles
Metabolic Stability and Plasma Protein Binding
The pyridin-2-ylmethyl group in the target compound likely improves blood-brain barrier (BBB) penetration compared to ML293’s isonicotinamide, which shows moderate brain exposure (0.9% unbound) .
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound's chemical formula is with a molecular weight of 435.6 g/mol. Its structural features include a benzo[d]thiazole moiety, a methylthio group, and a pyridine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 886947-17-7 |
| Molecular Weight | 435.6 g/mol |
| Molecular Formula | C23H21N3O2S2 |
| Purity | 95% |
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar thiazole compounds against various bacterial strains, suggesting that modifications to the thiazole ring can enhance potency against resistant strains .
Anticancer Activity
In vitro studies have demonstrated that this compound shows promising anticancer properties. The compound has been tested against several cancer cell lines, revealing cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, such as urease and Pin1. The structure-activity relationship studies indicate that modifications to the substituents on the thiazole ring can significantly affect enzyme inhibitory activity, with certain configurations yielding IC50 values in low micromolar ranges .
Case Studies
- Antimalarial Activity : A series of thiazole analogs were synthesized and tested for their efficacy against Plasmodium falciparum. Modifications similar to those in this compound led to enhanced antimalarial potency with reduced cytotoxicity in liver cell lines .
- Leishmanicidal Activity : Compounds derived from thiazole scaffolds were evaluated for their activity against Leishmania species. The results indicated that certain thiazole derivatives exhibited significant leishmanicidal effects, with alterations in the side chains impacting their efficacy and safety profiles .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for antimicrobial and anticancer activities.
- Methoxy Group : Enhances lipophilicity and bioavailability.
- Pyridine Moiety : Contributes to receptor binding affinity.
Table 1 summarizes key findings from SAR studies:
| Substituent | Effect on Activity |
|---|---|
| 4-Methoxy | Increased solubility and potency |
| Methylthio | Enhanced enzyme inhibition |
| Pyridine | Improved receptor interaction |
Q & A
Q. What are the standard synthetic routes for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide, and what critical parameters influence yield and purity?
The synthesis typically involves coupling a substituted 2-aminobenzothiazole precursor with a functionalized benzamide derivative. A common approach includes:
- Step 1 : Reacting 2-aminobenzothiazole derivatives with acyl halides or activated esters in anhydrous pyridine under ice-cooled conditions to form the amide bond .
- Step 2 : Introducing the pyridinylmethyl group via alkylation or reductive amination, requiring strict control of pH and temperature to avoid side reactions .
- Critical parameters : Solvent choice (e.g., dry pyridine for acylation), stoichiometric ratios (1:1.1 for amine:acyl halide), and purification via column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- 1H/13C NMR : Distinct signals for the methoxy group (~δ 3.8–4.0 ppm), methylthio group (~δ 2.5 ppm), and pyridinyl protons (δ 8.0–9.0 ppm) confirm substitution patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]+ for C₂₃H₂₂N₃O₂S₂: calculated 452.11, observed 452.09) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-S (~680 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Substituent variation : Systematically modify the benzothiazole’s methoxy/methyl groups or the benzamide’s methylthio moiety to assess impacts on bioactivity (e.g., replacing methoxy with nitro groups to enhance electron-withdrawing effects) .
- Biological assays : Test derivatives against target enzymes (e.g., kinases, deubiquitinases) using IC₅₀ determinations. For example, bromine substitution on the thiazole ring improved inhibitory activity in related compounds .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .
Q. What methodologies are employed to resolve contradictions in biological assay data for this compound across different studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, solvent controls) to rule out experimental variability .
- Orthogonal assays : Use surface plasmon resonance (SPR) to measure binding kinetics directly, complementing enzymatic inhibition data .
- Meta-analysis : Compare results across studies while adjusting for variables like cell line viability, assay temperature, and compound solubility thresholds .
Q. How can crystallographic data refine the structural understanding of this compound, and what challenges arise during refinement?
- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data. SHELX programs (e.g., SHELXL) are standard for refinement .
- Challenges : Disorder in the pyridinylmethyl or methylthio groups may require constraints (e.g., DFIX for S–C bonds) or alternative refinement models (e.g., twinning corrections) .
- Validation tools : Check geometric parameters with PLATON and refine hydrogen bonding networks to confirm stability .
Q. What strategies are effective in analyzing metabolic stability and degradation pathways of this compound?
- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key degradation sites include the methylthio group (oxidation to sulfoxide) and amide hydrolysis .
- Isotope labeling : Use ¹⁴C-labeled compounds to track metabolic products in hepatocyte models .
- Computational prediction : Tools like ADMET Predictor™ simulate phase I/II metabolism to prioritize lab experiments .
Q. How can molecular docking studies elucidate the compound’s interaction with target proteins?
- Target selection : Prioritize proteins with structural homology to known benzothiazole-binding enzymes (e.g., EGFR kinase) .
- Docking workflow : Prepare protein structures (PDB: 1M17) via AutoDockTools, assign flexible residues (e.g., ATP-binding pocket), and run simulations with Lamarckian genetic algorithms .
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) and validate via mutagenesis studies (e.g., alanine scanning) .
Q. What approaches mitigate synthetic challenges such as low yields or byproduct formation?
- Optimization of reaction conditions : Use microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 80% yield in 30 minutes vs. 60% in 6 hours) .
- Byproduct suppression : Add molecular sieves to absorb water in acylation steps or employ scavenger resins (e.g., polymer-bound triphenylphosphine) for halide removal .
- Real-time monitoring : Employ in situ FTIR or ReactIR to detect intermediates and adjust reagent addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
